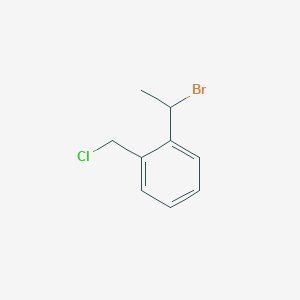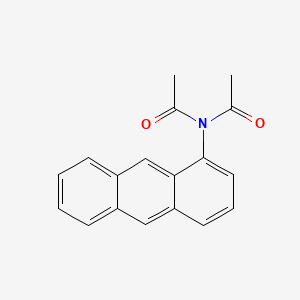
N-Acetyl-N-(anthracen-1-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(anthracen-1-YL)acetamide is an organic compound with the molecular formula C18H15NO2 It is characterized by the presence of an anthracene moiety attached to an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(anthracen-1-YL)acetamide typically involves the reaction of anthracene-1-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve anthracene-1-amine in a suitable solvent such as dichloromethane.
- Add acetic anhydride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-(anthracen-1-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives.
Applications De Recherche Scientifique
N-Acetyl-N-(anthracen-1-YL)acetamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of N-Acetyl-N-(anthracen-1-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-N-(anthracen-9-YL)acetamide: Similar structure but with the anthracene moiety attached at the 9-position.
N-Acetyl-N-(naphthalen-1-YL)acetamide: Contains a naphthalene moiety instead of anthracene.
N-Acetyl-N-(phenanthren-1-YL)acetamide: Features a phenanthrene moiety.
Uniqueness
N-Acetyl-N-(anthracen-1-YL)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its anthracene moiety provides unique electronic and photophysical characteristics, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
63512-10-7 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
N-acetyl-N-anthracen-1-ylacetamide |
InChI |
InChI=1S/C18H15NO2/c1-12(20)19(13(2)21)18-9-5-8-16-10-14-6-3-4-7-15(14)11-17(16)18/h3-11H,1-2H3 |
Clé InChI |
RAZSRFBYMXJDFI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1=CC=CC2=CC3=CC=CC=C3C=C21)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


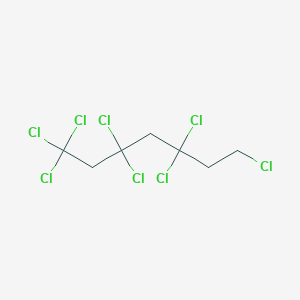
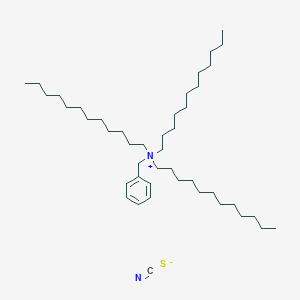
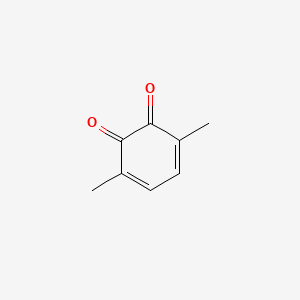
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
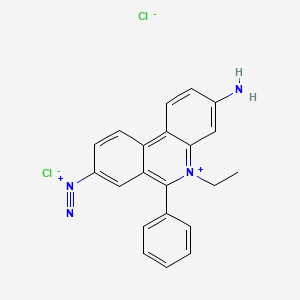

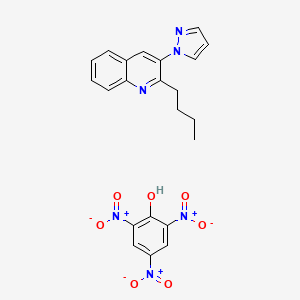

![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)

![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)

